(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM
Description
“(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM” is a Schiff base derivative characterized by a bromophenyl group, a methyl-substituted anilinium oxide moiety, and an imine linkage.
The presence of the 4-bromophenyl group likely enhances electrophilic reactivity and steric bulk compared to non-halogenated analogs, while the N-oxide moiety may contribute to solubility and coordination with metal ions. Computational studies on similar N-substituted compounds highlight the importance of charge distribution and dipole moments in determining reactivity and intermolecular interactions .
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(4-methylphenyl)methanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-11-2-8-14(9-3-11)16(17)10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNMYUGXPZWALV-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Br)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Br)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM typically involves the reaction of 4-bromobenzaldehyde with 4-methylaniline N-oxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Compounds
Key Observations:
- Halogen Influence : Bromine substitution, as in the target compound, imparts moderate steric and electronic effects compared to lighter halogens (e.g., fluorine) or heavier analogs (e.g., iodine). For example, N-(4-bromophenyl)maleimide exhibits an IC50 of 4.37 μM, comparable to its iodo analog (4.34 μM), suggesting halogen size minimally affects bioactivity in this class .
- N-Oxide vs. Carboxamide : The N-oxide group in the target compound may enhance solubility and metal-binding capacity compared to carboxamide derivatives like N-(4-bromophenyl)naphthalene-2-carboxamide, which rely on hydrogen bonding for interactions .
Computational Insights
Theoretical studies on N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile emphasize the role of electron-withdrawing groups (e.g., nitro) in reducing HOMO-LUMO gaps and enhancing charge transfer. By analogy, the bromine atom in the target compound may similarly stabilize the LUMO, favoring electrophilic interactions .
Biological Activity
(NZ)-N-[(4-Bromophenyl)methylidene]-4-methyl-N-oxidoanilinium is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing information from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a bromophenyl group, which is significant for its biological activity. The molecular formula is , and it has a molecular weight of approximately 292.15 g/mol. Its structure includes a methylene bridge connecting the bromophenyl group to an anilinium moiety, which contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with bromophenyl groups often demonstrate significant antibacterial and antifungal properties. Studies suggest that such compounds can inhibit the growth of various pathogens.
- Cytotoxicity : There is evidence that this compound may induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of specific enzymes involved in disease processes, particularly in cancer and infectious diseases.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Interaction with Cellular Targets : The presence of the bromine atom can enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Oxidative Stress Induction : The oxidoanilinium moiety may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells, which can trigger apoptosis.
- Inhibition of Signal Transduction Pathways : This compound may interfere with signaling pathways essential for cell proliferation and survival.
Table 1: Biological Activities of Related Compounds
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of related bromophenyl compounds on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against MCF-7 cells.
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a new class of antimicrobial agents.
- Mechanism Elucidation : A detailed mechanistic study using fluorescence microscopy demonstrated that treatment with the compound led to increased ROS levels in treated cells compared to controls, supporting the hypothesis of oxidative stress as a mode of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
